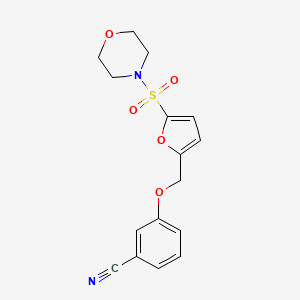![molecular formula C19H21Cl2N3O B2799776 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide CAS No. 303151-09-9](/img/structure/B2799776.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules, contributing to its potential therapeutic properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with bacterial proteins such as oxidoreductase .
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to inhibition of essential bacterial processes .
Biochemical Pathways
It’s suggested that similar compounds may interfere with bacterial metabolic processes, leading to their antimicrobial activity .
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide typically involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: 4-(4-benzylpiperazin-1-yl)aniline and dichloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its piperazine moiety.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
4-(4-benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness: N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide stands out due to its dichloroacetamide group, which imparts unique chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O/c20-18(21)19(25)22-16-6-8-17(9-7-16)24-12-10-23(11-13-24)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEZKOIBUDGGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol](/img/structure/B2799699.png)





![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid](/img/structure/B2799706.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride](/img/structure/B2799709.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2799711.png)
